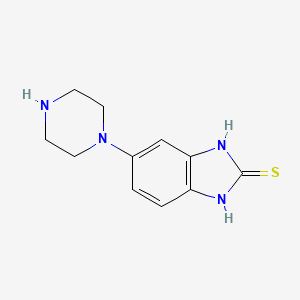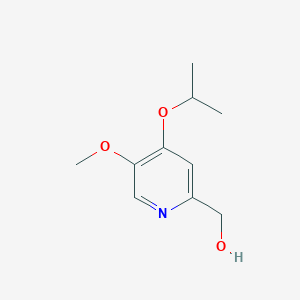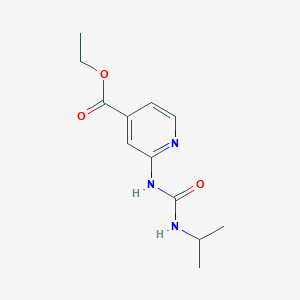
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene is an organic compound with the molecular formula C13H10BrClOS It is a derivative of benzene, featuring bromine, chlorine, and methoxy functional groups attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene typically involves the following steps:
Formation of the Sulfide Linkage: The initial step involves the reaction of 2-bromothiophenol with 2-chloro-4-methoxybenzene under basic conditions to form the sulfide linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and efficiency, often involving automated systems for mixing, heating, and purification.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the sulfide group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or modified sulfide groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the sulfide group can influence the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromophenylsulfanyl)-2,4-dimethylbenzene
- 1-(2-Bromophenylsulfanyl)-4-methoxybenzene
- 2-Bromophenylsulfanylbenzene
Uniqueness: 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C13H10BrClOS |
|---|---|
Molekulargewicht |
329.64 g/mol |
IUPAC-Name |
1-(2-bromophenyl)sulfanyl-2-chloro-4-methoxybenzene |
InChI |
InChI=1S/C13H10BrClOS/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,1H3 |
InChI-Schlüssel |
IRAHRWFXLOFHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)SC2=CC=CC=C2Br)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate](/img/structure/B8296226.png)
![6-Chloro-2,5-diamino-4-[(2-hydroxyethyl)amino]pyrimidine](/img/structure/B8296234.png)
![6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8296242.png)







![2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8296305.png)
